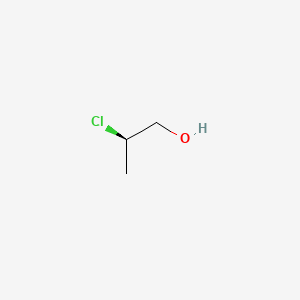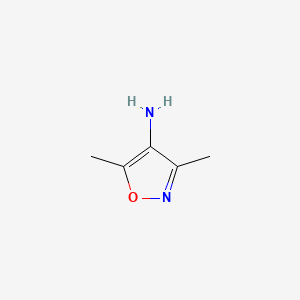
4-Hidroxi-2-(metiltio)pirimidina-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound is used in the development of bioactive molecules with potential antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential as a neuroprotective and anti-inflammatory agent, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase in platelets, which supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens the anti-aggregation activity of prostacyclin and enhances the biosynthesis of prostacyclin . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and thrombosis.
Cellular Effects
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate has notable effects on various types of cells and cellular processes. It has been observed to exhibit neuroprotective and anti-neuroinflammatory properties in human microglia and neuronal cell models . The compound inhibits the production of nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated human microglia cells . Furthermore, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate involves several key interactions. The compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa-light-chain-enhancer of activated B cells inflammatory pathway . It achieves these effects through binding interactions with active residues of activating transcription factor 4 and nuclear factor kappa-light-chain-enhancer of activated B cells proteins . Additionally, the compound’s methylthio group can be displaced by cyanide ion, indicating its potential for nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound can undergo nucleophilic substitution reactions, which may affect its long-term stability . Additionally, the compound’s effects on cellular function may vary over time, with potential long-term impacts on cellular processes such as apoptosis and inflammation .
Dosage Effects in Animal Models
The effects of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can vary with different dosages in animal models. Studies have shown that the compound exhibits neuroprotective and anti-neuroinflammatory properties at certain dosages . At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold effects and optimal dosages to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s methylthio group can be displaced by cyanide ion, indicating its involvement in nucleophilic substitution reactions . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on metabolic pathways.
Subcellular Localization
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the endoplasmic reticulum, for example, can influence its role in modulating endoplasmic reticulum stress and apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, thiourea, and formaldehyde under basic conditions. The reaction is carried out in ethanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like cyanide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-hydroxy-2-(ethylthio)pyrimidine-5-carboxylate
Comparison: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is unique due to the presence of the hydroxy group at the 4-position and the methylthio group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities.
Propiedades
IUPAC Name |
ethyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIWKNXVBQPJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286103 | |
| Record name | Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53554-29-3 | |
| Record name | Ethyl 1,6-dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53554-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43816 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053554293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53554-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.161.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in the context of this research?
A: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate serves as a crucial starting material in the synthesis of novel 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives. [] The researchers explore its reactivity under both conventional heating and microwave irradiation to produce a series of compounds with potential antibacterial properties. This highlights its value as a building block in medicinal chemistry endeavors.
Q2: Were there any noticeable differences in using ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate under classical heating versus microwave conditions?
A: While the paper doesn't delve into a detailed comparison, it emphasizes that microwave-assisted synthesis offered advantages in terms of reduced reaction times and often improved yields compared to traditional heating methods. [] This suggests that the reactivity of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can be influenced by the chosen synthetic conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
